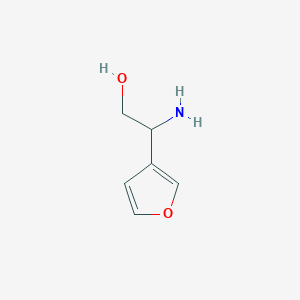

2-Amino-2-(furan-3-YL)ethan-1-OL

Description

Significance of 2-Amino-2-(furan-3-YL)ethan-1-OL as a Chiral Building Block

The significance of this compound as a chiral building block stems from the combination of its constituent functional groups. Chiral 1,2-amino alcohols are a privileged structural motif found in numerous pharmaceuticals and natural products. acs.orgnih.govnih.gov They are also widely employed as chiral auxiliaries and ligands in asymmetric catalysis, facilitating the synthesis of other chiral molecules with high enantioselectivity. um.edu.mymdpi.com

The furan (B31954) moiety, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique electronic and structural properties to the molecule. numberanalytics.com The furan ring is a common feature in a variety of bioactive compounds and can participate in a range of chemical transformations. numberanalytics.comshareok.org The incorporation of a furan ring into a chiral amino alcohol framework, as seen in this compound, can lead to novel scaffolds with potential applications in drug discovery and materials science. nih.govnih.govacs.org The presence of the furan-3-yl group, as opposed to the more commonly studied furan-2-yl isomer, offers a different steric and electronic environment, which can influence its reactivity and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H9NO2 |

| Molecular Weight | 127.14 g/mol |

| CAS Number | 1354933-89-2 |

| Topological Polar Surface Area | 58.3 Ų |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem CID 54342338. nih.gov

Historical Developments in Amino Alcohol and Furan Chemistry Relevant to this compound

The development of synthetic methodologies for both amino alcohols and furan derivatives has a rich history, paving the way for the synthesis of complex molecules like this compound. Early methods for the synthesis of amino alcohols often involved the reduction of α-amino acids or their derivatives. um.edu.my A significant breakthrough was the development of asymmetric reduction of α-amino ketones and the ring-opening of epoxides with amines, which provided access to a wide range of enantiomerically enriched amino alcohols. researchgate.nettaylorfrancis.com The work of pioneers like Sharpless on asymmetric aminohydroxylation further expanded the toolbox for the direct synthesis of these important compounds. diva-portal.org

The chemistry of furans has been explored for over a century, with initial studies focusing on their isolation from natural sources and their basic reactivity. numberanalytics.com The Paal-Knorr synthesis, a classic method for constructing the furan ring from 1,4-dicarbonyl compounds, remains a fundamental transformation. numberanalytics.com In recent decades, significant progress has been made in the functionalization of the furan ring and its use in the synthesis of complex molecules and materials. nih.govrsc.org The development of catalytic methods for the selective synthesis of substituted furans has been a key area of research. mdpi.com

Current Research Landscape and Emerging Trends in the Synthesis and Application of Aminofuranols

The current research landscape in the field of chiral amino alcohols is focused on the development of more efficient, selective, and sustainable synthetic methods. nih.govacs.org This includes the use of organocatalysis, transition-metal catalysis, and biocatalysis to achieve high levels of enantioselectivity. mdpi.com There is also a growing interest in the application of these compounds as scaffolds in diversity-oriented synthesis to generate libraries of complex and diverse molecules for biological screening. diva-portal.org

In furan chemistry, a major trend is the utilization of furan derivatives derived from renewable biomass as building blocks for sustainable polymers and fine chemicals. rsc.orgmdpi.com Researchers are also exploring the unique photophysical and electronic properties of furan-containing conjugated materials for applications in organic electronics. nih.govnih.gov The synthesis of functionalized furans with precise control over regioselectivity remains an active area of investigation. shareok.org

For aminofuranols like this compound, future research will likely focus on the development of stereoselective synthetic routes to access both enantiomers in high purity. Furthermore, exploring the utility of this compound as a chiral ligand in asymmetric catalysis and as a precursor for the synthesis of novel heterocyclic scaffolds with potential biological activity are promising avenues for future investigation. The unique combination of the furan-3-yl motif and the chiral amino alcohol functionality suggests that this compound could offer distinct advantages in these applications.

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

2-amino-2-(furan-3-yl)ethanol |

InChI |

InChI=1S/C6H9NO2/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2 |

InChI Key |

TZVJDXRHOLAEGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Amino 2 Furan 3 Yl Ethan 1 Ol

Retrosynthetic Analysis of the 2-Amino-2-(furan-3-YL)ethan-1-OL Scaffold

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in This process of working backward from the target molecule helps to devise a logical synthetic plan. e3s-conferences.org For the this compound scaffold, several disconnections can be envisioned, as illustrated in Figure 1.

A primary disconnection strategy involves breaking the C-N and C-C bonds adjacent to the chiral center. This leads to several potential synthons and their corresponding synthetic equivalents. One common approach is the disconnection of the amino group, which can be introduced via the reduction of an azide (B81097) or a nitro group, or through amination of a suitable electrophile. Another key disconnection is of the C-C bond between the furan (B31954) ring and the aminoethanol side chain, suggesting a nucleophilic addition of a furan-3-yl organometallic reagent to a two-carbon electrophile.

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry, making the development of stereoselective synthetic methods a critical area of research. diva-portal.org For this compound, several strategies can be employed to obtain enantiomerically pure forms.

Chiral Auxiliary-Controlled Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired stereocenter is set, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary, such as one derived from a natural amino acid, can be attached to a glyoxylic acid derivative. The resulting chiral α-keto-imide can then undergo a diastereoselective addition of a furan-3-yl nucleophile. Subsequent removal of the auxiliary would yield the enantiopure α-amino acid, which can be reduced to the target amino alcohol.

Another approach involves the use of chiral oxazolidinones, as pioneered by Evans. A furan-3-ylacetyl group can be attached to a chiral oxazolidinone auxiliary. Subsequent α-amination using an electrophilic nitrogen source, followed by reduction and cleavage of the auxiliary, would provide the desired enantiomer of this compound.

Asymmetric Catalytic Syntheses

Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. e-bookshelf.de

Transition metal catalysts, in combination with chiral ligands, are powerful tools for asymmetric synthesis. arkat-usa.org For the synthesis of this compound, asymmetric transfer hydrogenation of a suitable precursor, such as 2-amino-1-(furan-3-yl)ethanone, can be a viable strategy. Catalysts based on ruthenium, rhodium, or iridium, complexed with chiral ligands like those derived from 1,2-diamines or amino alcohols, can effectively reduce the ketone to the alcohol with high enantioselectivity.

Another powerful method is the asymmetric aminohydroxylation of a furan-3-yl substituted alkene. This reaction, often catalyzed by osmium in the presence of a chiral ligand from the cinchona alkaloid family, can install the amino and hydroxyl groups in a stereocontrolled manner.

In recent years, organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. dntb.gov.uarsc.org For the synthesis of this compound, a proline-catalyzed α-amination of 3-acetylfuran could be a key step. The resulting α-amino ketone could then be reduced stereoselectively.

Alternatively, a chiral phosphoric acid catalyst could be employed in an asymmetric Pictet-Spengler-type reaction, or in the addition of nucleophiles to imines derived from 3-furaldehyde. For instance, a chiral phosphoric acid could catalyze the enantioselective addition of a protected hydroxylamine (B1172632) to an enal derived from furan-3-carboxaldehyde, which after reduction and deprotection would yield the target amino alcohol.

The synthesis of the related 2-amino-2-(2-furyl)ethan-1-ol has been achieved with high enantiomeric excess through the oxazaborolidine-catalyzed enantioselective reduction of the corresponding O-benzyl oxime ethers. sci-hub.se This methodology could be adapted for the 3-furyl isomer. The choice of the (E)- or (Z)-isomer of the oxime is crucial as it dictates the stereochemistry of the final product. sci-hub.se

Development of Novel and Efficient Synthetic Protocols

Beyond biocatalysis, modern organic synthesis is driven by the need for more efficient, sustainable, and scalable processes. The development of novel protocols for preparing this compound focuses on green chemistry principles and advanced manufacturing technologies like flow chemistry.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

Biocatalysis itself is a prime example of green chemistry, as enzymes operate in aqueous media under mild conditions, reducing energy consumption and avoiding harsh reagents. mdpi.com For example, the use of whole-cell biocatalysts for asymmetric reduction of ketones to alcohols has been shown to achieve high yields (92%) and exceptional enantiomeric excess (>99.9% ee) in an aqueous medium, offering a scalable and environmentally benign method. mdpi.com Furthermore, starting materials could potentially be derived from biomass; furfural, a key platform chemical derived from agricultural waste, can be a precursor to the furan-3-yl moiety, enhancing the process's green credentials. wikipedia.org

| Principle | Application in Synthesis of this compound |

|---|---|

| Prevention | Designing a synthesis with fewer steps and higher yields to minimize waste. |

| Atom Economy | Utilizing addition reactions (e.g., asymmetric amination) that incorporate all atoms of the reagents into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding toxic metals and stoichiometric reagents common in classical amino alcohol syntheses. researchgate.net |

| Designing Safer Chemicals | The target molecule itself is a building block for potentially safer, more effective pharmaceuticals. |

| Safer Solvents & Auxiliaries | Using water as a solvent in biocatalytic steps or employing solvent-free conditions. mdpi.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, as seen in enzymatic processes. nih.gov |

| Use of Renewable Feedstocks | Deriving the furan ring from biomass-derived furfural. wikipedia.org |

| Reduce Derivatives | Using stereoselective enzymes to avoid the need for protecting groups. thieme-connect.de |

| Catalysis | Employing catalytic amounts of enzymes or other catalysts instead of stoichiometric reagents. nih.gov |

| Design for Degradation | Designing the final products (e.g., drugs) to be biodegradable. |

| Real-time Analysis for Pollution Prevention | Using in-line monitoring in flow chemistry to control reactions and prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Using stable, non-volatile reagents and mild reaction conditions to minimize risks. |

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. A continuous synthesis of this compound could involve "telescoping" multiple reaction steps together without intermediate purification.

A hypothetical flow process might start with the pumping of a furan-3-yl precursor and other reagents into a mixer. The stream would then pass through a series of packed-bed reactors containing immobilized catalysts or reagents. For instance, a key step like an asymmetric reduction or amination could be performed by passing the substrate stream through a cartridge containing an immobilized enzyme or a chiral catalyst. Downstream, scavenger resins could be used to remove any excess reagents or byproducts, delivering a clean product stream. This approach allows for precise control over reaction parameters, leading to higher yields and purity while minimizing manual handling and operational footprint.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Difficult, often requires re-optimization. | Easier, by running the system for a longer time. |

| Safety | Higher risk with large volumes of hazardous materials. | Improved, small reaction volumes minimize risk. |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient due to high surface-area-to-volume ratio. |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. |

| Reproducibility | Can vary between batches. | High, leading to consistent product quality. |

Exploration of this compound in Complex Molecule Synthesis

The synthetic value of this compound lies in its identity as a chiral bifunctional building block. The vicinal amino alcohol motif is a key pharmacophore in many drugs, while the furan ring serves as a versatile handle for constructing more complex molecular architectures.

The furan nucleus is a particularly useful building block in total synthesis because its diverse chemical reactivity allows it to serve as a synthetic equivalent for various structural fragments. For example, the furan ring can participate as a diene in Diels-Alder reactions to form oxabridged bicyclic systems, which are precursors to substituted anilines and other aromatic structures. Furthermore, the furan ring can undergo selective oxidation to yield synthetically useful intermediates like butenolides or be transformed into other heterocyclic systems.

As a chiral synthon, an enantiomerically pure form of this compound could be used to introduce a specific stereocenter into a target molecule. The amino and hydroxyl groups can be selectively functionalized or used to direct subsequent reactions, making it a valuable component in the asymmetric synthesis of natural products and pharmaceuticals. While specific examples of its use are not yet prominent in the literature, its structural features suggest significant potential as a precursor for novel heterocyclic compounds and complex bioactive molecules.

Mechanistic Organic Chemistry Studies of 2 Amino 2 Furan 3 Yl Ethan 1 Ol and Its Reactions

Elucidation of Reaction Pathways and Transition States in Syntheses Involving 2-Amino-2-(furan-3-YL)ethan-1-OL

The synthesis of this compound can be approached through several synthetic routes, each with distinct reaction pathways and transition states. A common strategy involves the reduction of an α-amino ketone or the amination of a corresponding epoxide.

One plausible pathway begins with the synthesis of an α-azido ketone precursor, which can be achieved by reacting a 3-acetylfuran with an azide (B81097) source. The subsequent reduction of the ketone and the azide can proceed in a single step or sequentially. The transition state for the reduction of the ketone, for instance by sodium borohydride, would involve the approach of the hydride to the carbonyl carbon. The stereochemical outcome of this reduction is often governed by Felkin-Anh or Cram's rule, depending on the steric bulk of the adjacent substituents.

Alternatively, a pathway could involve the opening of a furan-3-yl substituted epoxide with an amine or ammonia. The transition state for this SN2 reaction would involve the nucleophilic attack of the amine on one of the epoxide carbons. The regioselectivity of this ring-opening is influenced by both steric and electronic factors. In acidic conditions, the reaction may proceed via a more SN1-like transition state with the development of positive charge on the more substituted carbon.

Information-theoretic approaches have been employed to describe the course of elementary chemical reactions, providing a detailed picture of the transition state and the processes of bond breaking and forming. ugr.es These computational methods could be applied to model the transition states in the synthesis of this compound, offering insights into the reaction dynamics.

Analysis of Stereocontrol Mechanisms in Asymmetric Reactions

The presence of a stereocenter at the carbon bearing the amino and furan (B31954) groups makes the stereoselective synthesis of this compound a key challenge. Asymmetric synthesis of 1,2-amino alcohols is a well-developed field, with several strategies available to control the stereochemical outcome. organic-chemistry.orgnih.gov

One common approach is the use of chiral catalysts or auxiliaries. For instance, the asymmetric reduction of a prochiral α-amino ketone can be achieved using chiral borane (B79455) reagents or transition metal catalysts with chiral ligands. acs.org The mechanism of stereocontrol in these reactions relies on the formation of diastereomeric transition states, where the energy difference between them dictates the enantiomeric excess of the product. The catalyst and the substrate form a chiral complex, and the approach of the reducing agent is sterically and electronically directed to one face of the carbonyl group.

Another strategy involves the enantioselective opening of a meso-epoxide with an amine, catalyzed by a chiral Lewis acid or base. The catalyst coordinates to the epoxide, activating it towards nucleophilic attack and creating a chiral environment that favors the formation of one enantiomer over the other.

The synthesis of chiral 1,2-amino alcohols through the reductive coupling of ketones has also been reported, where the stereoselectivity is influenced by the catalyst and reaction conditions. acs.org A study on the Cu-catalyzed asymmetric synthesis of γ-amino alcohols highlights the importance of the ligand in controlling the enantioselectivity of the reaction. nih.govresearchgate.net

| Method | Chiral Source | Typical Diastereomeric/Enantiomeric Excess | Reference |

| Asymmetric Reduction of α-Amino Ketone | Chiral Borane Reagent | High | acs.org |

| Enantioselective Epoxide Opening | Chiral Lewis Acid | Good to Excellent | organic-chemistry.org |

| Catalytic Asymmetric Aminoallylation | Chiral Ligand (e.g., with Cu) | High | acs.org |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Catalyst | >99% ee | acs.org |

Reactivity Profiling of the Furan Ring Moiety in this compound

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The reactivity of furan in electrophilic aromatic substitution is significantly higher than that of benzene. chemicalbook.compearson.com The position of electrophilic attack on the furan ring is directed by the heteroatom and any existing substituents. For an unsubstituted furan, electrophilic substitution preferentially occurs at the C2 and C5 positions due to the greater stability of the resulting cationic intermediate. quora.com

The furan ring can also participate in cycloaddition reactions, most notably the Diels-Alder reaction where it can act as the diene. wikipedia.org The presence of substituents on the furan ring can affect both the rate and the stereoselectivity of the cycloaddition. The interplay between kinetic and thermodynamic control is often crucial in these reactions. nih.govwikipedia.orgrsc.org

Furthermore, the furan ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or oxidizing agents. This reactivity can be exploited to synthesize other functionalized molecules.

| Reaction Type | Preferred Position(s) | Conditions | Reference |

| Electrophilic Substitution | C2 and C5 | Acidic | quora.comnumberanalytics.com |

| Diels-Alder Reaction | Furan as diene | Thermal or Lewis acid catalysis | wikipedia.org |

| Ring Opening | - | Acidic or oxidative | mdpi.com |

| Nucleophilic Substitution | Requires activating groups | Strong nucleophile | edurev.in |

Investigating the Reactivity of the Amino Alcohol Functional Group

The 1,2-amino alcohol moiety in this compound possesses a rich chemistry due to the presence of both a nucleophilic amino group and a hydroxyl group. These groups can react independently or in concert.

The amino group can act as a nucleophile in various reactions, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The hydroxyl group can undergo esterification, etherification, and oxidation to an aldehyde or carboxylic acid. nih.gov

The proximity of the amino and hydroxyl groups allows for intramolecular reactions, such as the formation of cyclic structures like oxazolidines upon reaction with aldehydes or ketones. nih.gov The cyclization of amino alcohols can also lead to the formation of lactams and cyclic amines under specific catalytic conditions. rsc.orgresearchgate.net

The oxidation of amino alcohols presents a challenge in chemoselectivity, as both the alcohol and the amino group can be oxidized. However, selective oxidation of the alcohol to a carbonyl group without affecting the amine can be achieved using specific catalytic systems, such as those based on copper and TEMPO. nih.govresearchgate.net

Kinetic and Thermodynamic Aspects of Key Transformations

The outcome of chemical reactions involving this compound is governed by the principles of kinetics and thermodynamics. The formation of different products can be controlled by manipulating reaction conditions such as temperature, reaction time, and the choice of catalyst.

In many reactions of furan derivatives, a distinction between the kinetic and thermodynamic product is observed. For example, in Diels-Alder reactions, the endo adduct is often the kinetic product, formed faster at lower temperatures, while the exo adduct is the more thermodynamically stable product, favored at higher temperatures and longer reaction times. wikipedia.org

Theoretical and computational studies can provide valuable insights into the kinetic and thermodynamic parameters of reaction pathways. nih.govscilit.comresearchgate.net Density functional theory (DFT) calculations, for instance, can be used to determine the activation energies of transition states and the relative energies of intermediates and products, allowing for the prediction of reaction rates and equilibrium positions. Such studies on the reactions of furan and amino alcohols can help in understanding the factors that control the selectivity and efficiency of transformations involving this compound.

A kinetic study of the gas-phase reactions of furans with the NO3 radical has shown that the reaction rates are influenced by the substituents on the furan ring. copernicus.org Similarly, the kinetics of reactions involving the amino alcohol group will be affected by the steric and electronic properties of the furan-3-yl substituent.

Computational Chemistry and Theoretical Analysis of 2 Amino 2 Furan 3 Yl Ethan 1 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Amino-2-(furan-3-YL)ethan-1-OL at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for modeling the molecule's behavior with a high degree of accuracy.

The electronic structure of this compound is primarily determined by the arrangement of its electrons in various molecular orbitals. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity and electronic transitions. The furan (B31954) ring, being an electron-rich aromatic system, significantly influences the electronic properties of the entire molecule. vaia.comnih.gov

DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), can provide detailed information about the energies and spatial distributions of these frontier orbitals. researchgate.netnih.govglobalresearchonline.net The HOMO is typically localized on the electron-rich furan ring, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO is generally distributed over the entire molecule, including the amino and hydroxyl functional groups, suggesting these as potential sites for nucleophilic interactions.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive. For this compound, the presence of both electron-donating (amino and hydroxyl) and aromatic (furan) groups leads to a complex electronic landscape.

Table 1: Theoretical Electronic Properties of this compound

| Parameter | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

Note: These values are illustrative and would be determined through specific DFT calculations.

The flexibility of the ethan-1-ol side chain in this compound allows for multiple conformations. Conformational analysis is essential to identify the most stable three-dimensional structures of the molecule. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformer, a potential energy surface can be constructed.

Computational methods can identify several low-energy conformers, with the global minimum corresponding to the most stable and thus most populated conformation at equilibrium. rsc.org The relative energies of these conformers are influenced by intramolecular hydrogen bonding between the amino and hydroxyl groups, as well as steric interactions. The most stable conformer likely features an arrangement that maximizes favorable hydrogen bonding while minimizing steric hindrance.

Table 2: Relative Energies of Postulated Conformers of this compound

| Conformer | Dihedral Angle (°)(N-C-C-O) | Relative Energy (kcal/mol)(Illustrative) |

| 1 (Global Minimum) | 60 | 0.00 |

| 2 | 180 | 1.5 |

| 3 | -60 | 2.1 |

Note: The dihedral angle and relative energies are for illustrative purposes and would be derived from detailed conformational analysis.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. By simulating the movement of atoms over time, MD can reveal how the molecule interacts with its environment through hydrogen bonds, van der Waals forces, and electrostatic interactions.

In an aqueous solution, for instance, MD simulations would show the formation of hydrogen bonds between the amino and hydroxyl groups of the solute and the surrounding water molecules. These simulations can also provide insights into how the molecule might bind to a receptor site, which is crucial for drug design. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. researchgate.netnih.gov For this compound, characteristic vibrational modes would include N-H and O-H stretching, C-N and C-O stretching, and the aromatic C-H and ring vibrations of the furan moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govglobalresearchonline.net These theoretical predictions are invaluable for interpreting experimental NMR spectra and assigning signals to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. globalresearchonline.net For this compound, π → π* transitions associated with the furan ring are expected to be prominent. globalresearchonline.net

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value (Illustrative) |

| IR | O-H Stretch | 3400 cm⁻¹ |

| N-H Stretch | 3350 cm⁻¹ | |

| ¹³C NMR | Furan C-O | 143 ppm |

| CH-N | 60 ppm | |

| ¹H NMR | Furan H | 7.4, 6.4, 7.3 ppm |

| CH-N | 3.5 ppm | |

| UV-Vis | λmax | 215 nm |

Note: These are representative values. Actual values would be obtained from specific quantum chemical calculations.

Computational Design and Optimization of Derivatives and Catalytic Systems

The insights gained from the computational analysis of this compound can be leveraged for the rational design of new derivatives with tailored properties. By modifying the functional groups or the core structure in silico, it is possible to predict how these changes will affect the molecule's electronic properties, reactivity, and potential biological activity. rsc.org

For example, introducing electron-withdrawing or electron-donating groups to the furan ring can modulate the HOMO-LUMO gap and, consequently, the molecule's reactivity. nih.gov Computational screening of a virtual library of derivatives can identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery process for new catalysts or therapeutic agents. nih.govrsc.org

Advanced Analytical Techniques for Structural Characterization of 2 Amino 2 Furan 3 Yl Ethan 1 Ol and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule like 2-Amino-2-(furan-3-YL)ethan-1-OL, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is essential to assign all proton and carbon signals and to establish connectivity and spatial relationships.

Comprehensive 2D NMR Experiments for Structural Elucidation (COSY, NOESY, HSQC, HMBC)

A full suite of 2D NMR experiments provides a detailed map of the molecular structure.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the proton on the chiral carbon (H2) and the two diastereotopic protons of the methylene (B1212753) group (H1a, H1b). It would also show couplings between the protons on the furan (B31954) ring. tistory.comresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information about the molecule's conformation and stereochemistry. researchgate.net For instance, NOESY correlations could help define the relative orientation of the substituents around the chiral center.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). sdsu.eduyoutube.com It is the primary method for assigning the carbon resonances of the furan ring and the ethanolamine (B43304) backbone by linking them to their known proton signals.

A representative table of expected NMR data is presented below. Actual chemical shifts can vary based on solvent and experimental conditions.

| Position | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1 | -CH₂OH | ~3.5 - 3.8 | ~65 | H1 → C2 |

| 2 | -CH(NH₂) | ~3.9 - 4.2 | ~55 | H2 → C1, C(furan) |

| Furan-2' | CH | ~7.4 | ~143 | H2' → C3', C4', C5' |

| Furan-3' | C | - | ~125 | - |

| Furan-4' | CH | ~6.4 | ~110 | H4' → C2', C3', C5' |

| Furan-5' | CH | ~7.4 | ~141 | H5' → C3', C4' |

Solid-State NMR Investigations

While solution-state NMR characterizes molecules in a solvated state, solid-state NMR (ssNMR) provides insight into the structure and dynamics in the crystalline or amorphous solid form. For furan-based compounds and their derivatives, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystal forms. rsc.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can overcome the line broadening seen in solids to provide high-resolution spectra, revealing information about molecular packing and intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups. rsc.org

X-ray Crystallography for Absolute Configuration Determination and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute configuration. acs.org For a chiral molecule like this compound, obtaining a suitable single crystal would allow for the unequivocal assignment of the (R) or (S) configuration at the stereocenter. nih.gov

The analysis provides precise measurements of bond lengths, bond angles, and torsional angles. Furthermore, it reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. In this case, the packing would likely be dominated by a network of intermolecular hydrogen bonds involving the hydroxyl (-OH) and amino (-NH₂) groups, which act as both hydrogen bond donors and acceptors.

| Parameter | Information Gained |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of every non-hydrogen atom. |

| Absolute Configuration | Unambiguous assignment of (R) or (S) stereochemistry (e.g., via Flack parameter). nih.gov |

| Hydrogen Bond Network | Mapping of intermolecular interactions governing crystal packing. |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. They are essential for determining the absolute configuration in solution and for assessing enantiomeric purity. cas.czcas.cz

Circular Dichroism (CD) Spectroscopy: CD measures the difference in absorption of left- and right-circularly polarized light. bath.ac.uk A chiral molecule will produce a characteristic CD spectrum with positive and/or negative bands (Cotton effects). The experimental spectrum can be compared to one predicted by quantum chemical calculations for a known configuration (e.g., the (R)-enantiomer). A match between the experimental and calculated spectra allows for the assignment of the absolute configuration of the sample. rsc.orgnih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. bath.ac.uk Similar to CD, the resulting ORD curve is characteristic of a specific enantiomer and can be used to determine the absolute configuration by comparison with theoretical models. acs.org

These methods are highly sensitive to the stereochemical environment and are powerful tools for confirming the identity of a specific enantiomer of this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). ethz.ch Unlike standard mass spectrometry, HRMS instruments can measure m/z values to four or more decimal places.

For this compound (C₆H₉NO₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 128.0706. An experimental HRMS measurement yielding a value within a very small tolerance (typically <5 ppm) of this calculated mass provides unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. nih.govacs.orgresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are complementary and provide a characteristic "fingerprint" based on the molecule's functional groups. nih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the dipole moment. mdpi.com For this compound, strong, broad absorptions would be expected for the O-H (hydroxyl) and N-H (amino) stretching vibrations, while C-O and C-N stretching vibrations would appear in the fingerprint region. core.ac.uknih.gov

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique where the sample is irradiated with a monochromatic laser. nih.gov It detects vibrational modes that cause a change in the polarizability of the molecule. Symmetrical and non-polar bonds, such as the C=C bonds within the furan ring, often produce strong Raman signals where IR signals may be weak. nih.govcore.ac.uk

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium | Medium |

| C-H (Furan) | Stretching | 3100 - 3150 | Medium | Strong |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium | Strong |

| C=C (Furan Ring) | Stretching | ~1500 - 1600 | Medium-Strong | Strong |

| C-O (Alcohol) | Stretching | 1050 - 1260 | Strong | Weak-Medium |

| C-N (Amine) | Stretching | 1020 - 1250 | Medium | Weak-Medium |

Derivatization Strategies and Functionalization of 2 Amino 2 Furan 3 Yl Ethan 1 Ol

Chemical Modifications of the Amino Group

The primary amino group in 2-Amino-2-(furan-3-YL)ethan-1-OL is a potent nucleophile, making it a prime target for a wide range of chemical transformations. Common modifications focus on acylation, alkylation, and the formation of Schiff bases, enabling the introduction of numerous functionalities.

Reductive Alkylation: This method introduces alkyl groups to the amino function without the risk of over-alkylation that can occur with alkyl halides. The process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form a Schiff base intermediate, which is then reduced in situ by a mild reducing agent like sodium borohydride. This is a valued reaction with multiple applications in derivatization. researchgate.net

Derivatization for Analysis: The amino group is often targeted for derivatization to enhance the volatility and thermal stability of the molecule for analytical techniques such as gas chromatography-mass spectrometry (GC-MS). A common two-step procedure involves an initial esterification of carboxyl groups (if present) followed by acylation of the amino and hydroxyl groups with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov

Table 1: Representative Reactions for Amino Group Modification

| Reaction Type | Reagents | Product Class |

|---|---|---|

| N-Acylation | Acetic Anhydride, Pyridine | N-Acetamide |

| N-Acylation | Succinimidyl Ester of a Carboxylic Acid | N-Amide |

| N-Succinylation | Succinic Anhydride, Base | N-Succinamic Acid |

| Reductive Alkylation | Aldehyde/Ketone, NaBH₄ | Secondary/Tertiary Amine |

Chemical Modifications of the Hydroxyl Group

The primary hydroxyl group offers another site for functionalization, although it is generally less nucleophilic than the amino group, allowing for selective reactions. Key modifications include esterification, etherification, and oxidation.

Esterification and Acylation: The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides, often requiring a catalyst and more forcing conditions than N-acylation. It is a common strategy for installing functional groups or protecting the hydroxyl moiety during subsequent synthetic steps. researchgate.net The resulting O-acyl esters can be selectively cleaved under mild conditions, for example, using hydroxylamine (B1172632), which typically leaves amide bonds intact. thermofisher.com

Etherification: Formation of ethers, for example, through a Williamson ether synthesis, provides a stable linkage. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Oxidation: Selective oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. For instance, mild oxidizing agents might produce the aldehyde, while stronger agents would lead to the carboxylic acid. This transformation introduces a new reactive handle for further conjugation or derivatization. nih.gov

Table 2: Representative Reactions for Hydroxyl Group Modification

| Reaction Type | Reagents | Product Class |

|---|---|---|

| O-Acylation (Esterification) | Acyl Chloride, Base | Ester |

| Etherification | Alkyl Halide, Strong Base (e.g., NaH) | Ether |

| Oxidation (to Aldehyde) | PCC or Dess-Martin Periodinane | Aldehyde |

Strategies for Functionalization of the Furan (B31954) Ring

The furan moiety is an electron-rich aromatic heterocycle that can undergo several types of transformations, primarily electrophilic substitution and cycloaddition reactions. numberanalytics.com However, the functionalization of furan at the 3- or 4-positions is known to be more challenging than at the electron-rich 2- and 5-positions. researchgate.net

Electrophilic Aromatic Substitution: Furan readily reacts with electrophiles, with a strong preference for substitution at the C2 and C5 positions due to the higher electron density. numberanalytics.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the C2 or C5 position of the 3-substituted furan ring.

Lithiation and Metal-Catalyzed Cross-Coupling: Directed ortho-metalation followed by reaction with an electrophile is a powerful strategy for regioselective functionalization. For furan derivatives, magnesiation using reagents like TMPMgCl·LiCl can enable functionalization at specific positions, including the C2 and C3 positions. rsc.org This allows for the introduction of a wide variety of substituents through subsequent cross-coupling reactions.

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. This reaction temporarily disrupts the aromaticity of the furan ring, forming a bicyclic adduct that can be used to synthesize complex polycyclic structures. This strategy has been used to convert furan derivatives into substituted phenols. nih.gov

Table 3: Potential Strategies for Furan Ring Functionalization

| Reaction Type | Reagents | Expected Position of Functionalization |

|---|---|---|

| Electrophilic Substitution | Electrophile (e.g., Br₂, Ac₂O/Lewis Acid) | C2 or C5 |

| Magnesiation/Functionalization | TMPMgCl·LiCl, then Electrophile | C2 |

Synthesis of Polymeric and Supramolecular Architectures Incorporating this compound Scaffolds

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it an ideal monomer for step-growth polymerization. These groups can react with complementary difunctional monomers to create a variety of polymers.

Polymer Synthesis:

Polyamides and Polyesters: Reaction with diacyl chlorides or dicarboxylic acids would lead to the formation of polyamides (via the amino group) or polyesters (via the hydroxyl group). If both functional groups react, complex cross-linked structures or hyperbranched polymers could be formed.

Polyurethanes: The hydroxyl group can react with diisocyanates to form polyurethanes, a versatile class of polymers with a wide range of properties.

Furan-Based Polymers: The furan ring itself can be incorporated into polymer backbones. For instance, furan-containing polymers have been developed for applications in organic electronics and as more sustainable alternatives to traditional plastics. lbl.govresearchgate.net The this compound monomer could be incorporated into such systems to introduce specific functionalities.

Supramolecular Architectures: Amino acids and their derivatives are well-known building blocks for creating self-assembled nanostructures and soft materials through non-covalent interactions like hydrogen bonding, and π-π stacking. mdpi.com The amino, hydroxyl, and furan groups of this compound can all participate in hydrogen bonding, making it a candidate for forming ordered supramolecular assemblies, such as hydrogels or organogels, potentially in coordination with metal ions. mdpi.com

Design and Synthesis of Conjugates for Chemical Biology Research

In chemical biology, small molecules are often conjugated to probes, tags, or therapeutic agents to study biological processes or for targeted delivery. The amino and hydroxyl groups of this compound serve as excellent handles for such conjugations.

Bioconjugation Strategies:

Amino Group Conjugation: The primary amine is the most common target for bioconjugation. It readily reacts with N-hydroxysuccinimide (NHS) esters of molecules like biotin (B1667282) (for affinity purification) or fluorescent dyes (for imaging) under mild, aqueous conditions to form stable amide bonds. researchgate.net

Hydroxyl Group Conjugation: While less reactive, the hydroxyl group can be targeted for conjugation, for example, by forming ester or ether linkages. This provides an alternative attachment point if the amino group is needed for other interactions or needs to remain unmodified. nih.gov

The ability to selectively modify either the amino or hydroxyl group allows for the creation of bifunctional probes. For example, one group could be attached to a targeting moiety while the other is linked to a reporter or an effector molecule, enabling the design of sophisticated tools for chemical biology research.

Applications of 2 Amino 2 Furan 3 Yl Ethan 1 Ol in Advanced Organic Synthesis

Utilization as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. nih.gov After the desired transformation, the auxiliary is typically removed and can often be recovered. While the use of 2-Amino-2-(furan-3-YL)ethan-1-OL as a chiral auxiliary is not widely reported, its structure is analogous to other 1,2-amino alcohols that have been successfully used in this context. acs.org

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. diva-portal.org When a chiral auxiliary is attached to the dienophile, it can effectively control the facial selectivity of the cycloaddition. Although a number of chiral auxiliaries have been developed for this purpose, specific studies detailing the use of This compound in asymmetric Diels-Alder reactions are not readily found in the scientific literature. In principle, the amino alcohol could be converted into a chiral dienophile, for example, by acylation of the nitrogen or oxygen with an α,β-unsaturated carbonyl group. The resulting adduct would then participate in the cycloaddition, with the furan (B31954) moiety and the stereocenter of the auxiliary directing the approach of the diene.

Illustrative Data Table for Asymmetric Diels-Alder Reaction

| Diene | Dienophile Derived from Auxiliary | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (%) |

| Isoprene | N-Acryloyl-2-amino-2-(furan-3-yl)ethan-1-ol | TiCl₄ | CH₂Cl₂ | -78 | Data not available | Data not available |

| Cyclopentadiene | N-Acryloyl-2-amino-2-(furan-3-yl)ethan-1-ol | Et₂AlCl | Toluene | -78 | Data not available | Data not available |

This table is illustrative and does not represent published experimental data.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. acs.org The use of chiral auxiliaries can render this process highly stereoselective. While there is extensive research on asymmetric Michael additions, the application of This compound as a chiral auxiliary in this context has not been specifically described in the reviewed literature. Conceptually, the auxiliary could be attached to the Michael acceptor or the donor to control the stereochemical outcome of the addition.

Chiral auxiliaries, particularly oxazolidinones derived from amino alcohols, are widely used to control the stereochemistry of enolate alkylations and aldol (B89426) reactions. rsc.orggrafiati.com These auxiliaries form rigid, chelated enolates that are alkylated or react with aldehydes from a specific face, leading to high levels of diastereoselectivity. While this is a well-established strategy, there is a lack of published research specifically demonstrating the derivatization of This compound into an oxazolidinone or a similar auxiliary for use in enantioselective alkylations or aldol reactions.

Illustrative Data Table for Asymmetric Aldol Reaction

| Aldehyde | Enolate Source (from Auxiliary) | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | N-Propionyl oxazolidinone derivative | Bu₂BOTf | CH₂Cl₂ | -78 | Data not available | Data not available |

| Isobutyraldehyde | N-Propionyl oxazolidinone derivative | TiCl₄ | CH₂Cl₂ | -78 | Data not available | Data not available |

This table is illustrative and does not represent published experimental data.

Ligand Design for Asymmetric Catalysis

Chiral β-amino alcohols are important precursors for the synthesis of ligands for asymmetric metal-catalyzed reactions. nih.gov These ligands coordinate to a metal center, creating a chiral environment that enables the enantioselective transformation of a substrate.

Asymmetric hydrogenation is a widely used method for the synthesis of enantiomerically enriched compounds. Chiral ligands derived from β-amino alcohols have been shown to be effective in ruthenium-, rhodium-, and iridium-catalyzed hydrogenations of ketones and imines. nih.gov These ligands are often prepared in a modular fashion, allowing for fine-tuning of their steric and electronic properties. Despite the potential of This compound as a building block for such ligands, there is a lack of specific reports on its use in the design of catalysts for asymmetric hydrogenation.

Illustrative Data Table for Asymmetric Hydrogenation of Ketones

| Ketone Substrate | Catalyst (Ligand-Metal Complex) | Solvent | H₂ Pressure (bar) | Temp (°C) | Conversion (%) | Enantiomeric Excess (%) |

| Acetophenone | [RuCl₂(p-cymene)]₂ + Ligand | i-PrOH | 10 | 30 | Data not available | Data not available |

| 1-Tetralone | [Ir(COD)Cl]₂ + Ligand | CH₂Cl₂ | 50 | 25 | Data not available | Data not available |

This table is illustrative and does not represent published experimental data.

Beyond hydrogenation, ligands derived from chiral amino alcohols are employed in a variety of enantioselective carbon-carbon bond-forming reactions, including allylic alkylations and conjugate additions. The design of the ligand is crucial for achieving high levels of enantioselectivity. While numerous chiral ligands have been developed for these transformations, the contribution of ligands specifically derived from This compound is not documented in the current scientific literature. The furan moiety could potentially participate in catalyst-substrate interactions, offering a unique handle for stereocontrol that warrants future investigation.

Role in Asymmetric Oxidation and Reduction Processes

Chiral β-amino alcohols are extensively used as ligands for metal-catalyzed asymmetric reductions of prochiral ketones and imines, and in some cases, in asymmetric oxidation reactions. The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

While direct studies involving this compound are not prominent, the utility of similar structures, such as those derived from other amino acids, has been demonstrated. For instance, chiral β-amino alcohols have been successfully employed as ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines, affording chiral amines with good yields and enantiomeric excesses. mdpi.com The rigidity of the ligand backbone, as seen in (1S,2R)-1-amino-2-indanol, is often crucial for achieving high enantioselectivity. mdpi.com It is plausible that this compound could be utilized in a similar fashion, where the furan ring could influence the electronic properties and steric environment of the catalytic complex.

Furthermore, chemoenzymatic routes have been developed for the synthesis of enantiopure N-containing furfuryl alcohols, involving the asymmetric reduction of a corresponding ketone. This highlights the potential for the synthesis of chiral furan-containing amino alcohols and their subsequent use in asymmetric transformations.

Referencing the broader class of chiral amino alcohols, their application in asymmetric reductions is well-documented. The following table illustrates typical results obtained with related chiral amino alcohol ligands in the asymmetric transfer hydrogenation of ketones.

| Catalyst/Ligand Precursor | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol | Acetophenone | (R)-1-Phenylethanol | >99 | 97 |

| [RuCl₂(p-cymene)]₂ / (1R,2S)-Norephedrine | Acetophenone | (R)-1-Phenylethanol | 95 | 95 |

This table presents data for analogous chiral amino alcohols to illustrate the potential application of this compound, for which specific data is not currently available in the literature.

Development of Organocatalytic Systems Derived from this compound

The field of organocatalysis has established primary amino alcohols as effective catalysts for a variety of asymmetric transformations, including Michael additions, aldol reactions, and Diels-Alder reactions. nih.govresearchgate.net These catalysts can operate through enamine or iminium ion intermediates, and the hydroxyl group often plays a crucial role in directing the stereochemical outcome through hydrogen bonding interactions. nih.gov

While specific organocatalytic systems derived from this compound have not been detailed in the literature, the general effectiveness of simple β-amino alcohols is well-established. For example, primary β-amino alcohols derived from amino acids have been shown to catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes with high yields and enantioselectivities. nih.gov

The following table shows representative results for the organocatalytic asymmetric Michael addition using a simple primary β-amino alcohol catalyst.

| Organocatalyst | Michael Donor | Michael Acceptor | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | Ethyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | Ethyl 2-(nitrophenyl)methyl-2-oxocyclopentanecarboxylate | 80 | 99:1 (anti/syn) | 99 (anti) |

This table illustrates the catalytic potential of a representative primary β-amino alcohol, suggesting a possible application for this compound in organocatalysis.

Building Block in the Synthesis of Complex Organic Molecules

The furan nucleus is a common motif in a wide array of natural products and is considered a versatile synthon in organic synthesis. rsc.org Its ability to undergo various transformations, including cycloadditions and ring-opening reactions, makes it a valuable precursor for a range of carbocyclic and heterocyclic structures.

Furan-containing natural products are widespread and exhibit diverse biological activities. The synthesis of these complex molecules often relies on the use of functionalized furan building blocks. While there are no specific reports on the use of this compound in the total synthesis of natural products, its structural features suggest it could serve as a valuable chiral precursor. For instance, the furan ring can be a latent 1,4-dicarbonyl functionality, which can be unmasked under specific conditions. The amino alcohol moiety can be used to construct other functionalities or to control the stereochemistry of subsequent reactions.

The synthesis of various furan-derived natural products has been accomplished using other furan-containing starting materials. A concise total synthesis of several 2,4-disubstituted furan-derived natural products has been reported, highlighting the utility of furan-based intermediates. rsc.org

The 1,2-amino alcohol is a key pharmacophore in many active pharmaceutical ingredients (APIs). The incorporation of a furan ring, as in this compound, could lead to novel drug candidates with unique pharmacological profiles. The furan ring can act as a bioisostere for a phenyl group or other aromatic systems, potentially improving metabolic stability or receptor binding affinity.

From an academic perspective, the development of synthetic methodologies to access furan-containing amino alcohols and their incorporation into larger molecules is of significant interest. For example, 2-acetylfuran (B1664036) is a known intermediate in the synthesis of the antibiotic cefuroxime. wikipedia.org This demonstrates the precedence for furan-containing compounds in pharmaceutical synthesis.

While the direct application of this compound in the synthesis of specific APIs is not yet reported, its potential as a chiral building block is evident. The development of efficient methods for its synthesis and resolution would be a critical first step towards its utilization in medicinal chemistry.

Supramolecular Chemistry and Self Assembly Processes Involving 2 Amino 2 Furan 3 Yl Ethan 1 Ol Derivatives

Investigation of Hydrogen Bonding Networks and Crystal Engineering

The predictable and directional nature of hydrogen bonds makes them a cornerstone of crystal engineering, enabling the rational design of solid-state structures with desired properties. In derivatives of 2-amino-2-(furan-3-yl)ethan-1-ol, the primary amine (-NH2), hydroxyl (-OH), and the furan (B31954) oxygen atom serve as potent hydrogen bond donors and acceptors.

Detailed crystallographic studies of related amino alcohol systems reveal robust hydrogen-bonding synthons that are likely to be present in crystals of this compound derivatives. For instance, the O-H···N and N-H···O interactions between the hydroxyl and amino groups of adjacent molecules are common motifs, leading to the formation of one-dimensional chains or more complex two- and three-dimensional networks. plos.orgnih.gov The furan oxygen can also participate as a hydrogen bond acceptor, further extending the connectivity within the crystal lattice.

The interplay of these various hydrogen bonds can lead to the formation of diverse supramolecular patterns. The specific substitution on the amino group or modification of the furan ring can be used to fine-tune these interactions, allowing for a degree of control over the resulting crystal packing.

Table 1: Potential Hydrogen Bonding Interactions in this compound Derivatives

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

| -OH | -NH2 | Intermolecular | Chain, Sheet |

| -NH2 | -OH | Intermolecular | Chain, Sheet |

| -NH2 | Furan Oxygen | Intermolecular/Intramolecular | Dimer, Chain |

| -OH | Furan Oxygen | Intermolecular/Intramolecular | Dimer, Chain |

Design and Synthesis of Supramolecular Receptors and Scaffolds

The unique structural features of this compound make it an attractive scaffold for the design of supramolecular receptors. The furan ring can act as a rigid spacer element, while the amino and hydroxyl groups provide sites for the introduction of additional binding motifs or for direct interaction with guest molecules.

The synthesis of such receptors would typically involve the derivatization of the amino or hydroxyl groups. For example, acylation of the amino group with aromatic or heterocyclic carboxylic acids can introduce additional π-systems, enhancing the potential for π-π stacking interactions with aromatic guests. Similarly, etherification or esterification of the hydroxyl group can be used to append other functional units. The synthesis of furan-based derivatives with potential applications in various fields has been an active area of research. nih.gov

Chiral amino alcohols are valuable building blocks in the synthesis of ligands for asymmetric catalysis, often involving the formation of a coordination complex with a metal ion that acts as a receptor for a substrate. nih.govresearchgate.net Derivatives of this compound could be employed in a similar fashion, with the furan oxygen and the amino and hydroxyl groups acting as potential coordination sites for metal ions.

Studies on Self-Assembly and Hierarchical Structure Formation

The self-assembly of molecules into well-defined nanostructures is a powerful bottom-up approach for the fabrication of functional materials. Amino acids and their derivatives are known to self-assemble into a variety of morphologies, including nanofibers, nanotubes, and vesicles, driven by a combination of hydrogen bonding, electrostatic, and hydrophobic interactions. nih.govacs.org

Derivatives of this compound are expected to exhibit rich self-assembly behavior. The amphiphilic nature of certain derivatives, particularly those with appended long alkyl chains, could lead to the formation of micelles or bilayers in aqueous media. In organic solvents, the strong hydrogen-bonding capabilities would likely dominate, leading to the formation of fibrillar structures.

The chirality of this compound is expected to play a crucial role in the hierarchical self-assembly process. The use of a single enantiomer can lead to the formation of helical or twisted supramolecular structures, a phenomenon widely observed in the self-assembly of chiral molecules.

Table 2: Factors Influencing Self-Assembly of this compound Derivatives

| Factor | Influence on Self-Assembly |

| Solvent Polarity | Determines the dominant non-covalent interactions (hydrophobic vs. hydrogen bonding) |

| Molecular Chirality | Can induce helical or twisted morphologies in the resulting assemblies |

| Substituents | Can be used to tune the amphiphilicity and introduce additional interaction sites |

| Concentration | Affects the equilibrium between monomeric and assembled states |

| Temperature | Can be used to control the kinetics and thermodynamics of the assembly process |

Exploration of Host-Guest Chemistry Applications

The ability of furan-containing molecules to participate in host-guest interactions has been demonstrated in various contexts. rsc.org The furan ring can act as a π-electron-rich surface capable of interacting with electron-deficient guests through π-π stacking or cation-π interactions. Furthermore, the oxygen atom of the furan can act as a Lewis basic site for coordination to metal ions or as a hydrogen bond acceptor.

Supramolecular scaffolds based on this compound derivatives could be designed to encapsulate guest molecules within a well-defined cavity. The amino and hydroxyl groups can be functionalized to create a pre-organized binding pocket. For instance, the incorporation of crown ether moieties could lead to receptors for alkali metal cations, while the attachment of aromatic panels could create binding sites for neutral aromatic guests.

The development of such host-guest systems could have applications in areas such as sensing, catalysis, and drug delivery. For example, a receptor capable of selectively binding a specific analyte could be used as the basis for a chemical sensor. Similarly, a host molecule that encapsulates a reactive guest could be used to control its reactivity or to transport it to a specific location. The construction of effective drug delivery systems based on host-guest interactions is an area of active research. rsc.org

Future Research Directions and Outlook for 2 Amino 2 Furan 3 Yl Ethan 1 Ol

Unveiling Novel Reactivity and Transformation Pathways

The inherent functionalities of 2-Amino-2-(furan-3-YL)ethan-1-OL offer a rich playground for exploring novel chemical transformations. The furan (B31954) ring, in particular, is a key functional group that can undergo a variety of reactions. Future research will likely focus on leveraging the furan moiety as a diene in Diels-Alder reactions to construct complex polycyclic structures. tandfonline.comtandfonline.comwikipedia.org The electron-rich nature of the furan ring also makes it susceptible to electrophilic substitution and oxidation, which can lead to ring-opened products, providing a pathway to new linear synthons. nih.govresearchgate.net

Furthermore, the amino and hydroxyl groups can be readily derivatized to expand the molecular diversity of compounds accessible from this starting material. For instance, N-acylation, N-alkylation, and O-alkylation can be employed to modulate the compound's physical and chemical properties. The development of one-pot reactions that sequentially or simultaneously modify multiple functional groups will be a key area of investigation, aiming to improve synthetic efficiency. nih.gov Research into the regioselective and stereoselective modification of the furan ring, while preserving the stereocenter, will also be crucial for its application in asymmetric synthesis.

Integration into Automated Synthesis and High-Throughput Experimentation

The increasing demand for rapid discovery and optimization of new molecules necessitates the integration of this compound into automated synthesis platforms. Its properties make it a suitable candidate for flow chemistry, where continuous production can lead to improved yields, safety, and scalability. acs.org Future work should focus on developing robust and reliable protocols for the use of this compound and its derivatives in automated synthesizers.

High-throughput experimentation (HTE) will be instrumental in screening the reactivity of this compound with a large number of reactants and catalysts. This will accelerate the discovery of novel transformations and the identification of optimal reaction conditions. The data generated from HTE, including reaction yields and selectivity, can be used to build predictive models for reaction outcomes, further streamlining the drug discovery and materials development process.

Advancement of Next-Generation Catalytic Systems Based on this compound

The chiral 1,2-amino alcohol motif is a well-established and highly effective ligand scaffold in asymmetric catalysis. acs.orgpolyu.edu.hkrsc.org Future research will undoubtedly focus on the development of new chiral ligands and catalysts derived from this compound. The furan ring offers a unique electronic and steric environment compared to more common phenyl or alkyl substituents, which could lead to catalysts with novel reactivity and selectivity. polyu.edu.hk

These new catalytic systems could be applied to a wide range of enantioselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. rsc.orgmdpi.com A key area of development will be the immobilization of these catalysts on solid supports, such as polymers or nanoparticles, to facilitate catalyst recovery and recycling, a crucial aspect of sustainable chemistry. acs.org The synthesis and evaluation of a library of derivatives with varying substituents on the furan ring and the nitrogen atom will be essential to fine-tune the catalyst's performance for specific applications.

Enhanced Computational Approaches for Rational Design and Discovery

Computational chemistry will play an increasingly important role in guiding the future development of this compound-based technologies. Molecular modeling and density functional theory (DFT) calculations can be used to predict the reactivity of the molecule, elucidate reaction mechanisms, and understand the origins of stereoselectivity in catalytic reactions. cmu.edumdpi.com

These computational tools will enable the rational design of new catalysts and materials with desired properties, reducing the need for extensive trial-and-error experimentation. nih.gov For example, computational screening can be used to identify promising ligand structures for a particular catalytic transformation or to predict the binding affinity of a molecule to a biological target. plos.org The synergy between computational prediction and experimental validation will be a powerful engine for innovation.

Emerging Applications in Materials Science and Nanotechnology

The unique chemical structure of this compound makes it an attractive building block for the creation of novel functional materials and for applications in nanotechnology. The furan moiety can be polymerized or used in "click" chemistry reactions, such as the Diels-Alder reaction, to create polymers and nanoparticles with tailored properties. tandfonline.comtandfonline.comnih.gov

Future research could explore the development of furan-containing polymers for applications such as organic electronics, drug delivery, and advanced coatings. cmu.eduacs.orgmdpi.com The amino and hydroxyl groups can serve as anchor points for attaching the molecule to surfaces, leading to the development of functionalized nanoparticles and self-assembled monolayers. tandfonline.comnih.gov The potential for creating biodegradable polymers from this bio-based building block is also an exciting avenue for future investigation, aligning with the principles of green chemistry. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.